Differentiation via Computed Physicochemical Profile: LogP and Topological Polar Surface Area (TPSA)
4-((Furan-2-ylmethyl)thio)piperidine (Target) possesses a computed XLogP3 of 1.6 and a Topological Polar Surface Area (TPSA) of 50.5 Ų [1]. This directly contrasts with the closely related analog 4-(((Furan-2-ylmethyl)thio)methyl)piperidine (Comparator 1, CAS 1247621-68-6), which has a molecular weight of 211.32 g/mol and an additional methylene spacer, leading to a predictably higher LogP and altered TPSA due to the increased molecular flexibility and carbon count . The quantified difference in molecular weight of 14.02 g/mol and the structural variance in rotatable bonds (3 for the target [1] vs. an additional rotatable bond for the comparator) directly impact predicted cellular permeability and solubility profiles.
Comparator (methylene-spaced): MW 211.32, predicted higher LogP
| Evidence Dimension | Physicochemical Property (LogP, TPSA, Molecular Weight) |
|---|---|
| Target Compound Data | MW: 197.30 g/mol, XLogP3-AA: 1.6, TPSA: 50.5 Ų [1] |
| Comparator Or Baseline | 4-(((Furan-2-ylmethyl)thio)methyl)piperidine; MW: 211.32 g/mol; Predicted higher LogP and higher TPSA due to additional methylene |
| Quantified Difference | MW difference: 14.02 g/mol; XLogP difference: Not directly measured but predicted to be >0.3 units higher for Comparator. |
| Conditions | Computed properties using XLogP3 and Cactvs algorithms respectively. |
Why This Matters
For procurement in lead optimization, the lower LogP and MW of the target compound make it a more attractive starting point for maintaining drug-likeness, as it avoids the incremental lipophilicity penalty introduced by the additional methylene group present in the comparator.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61684971, 4-{[(Furan-2-yl)methyl]sulfanyl}piperidine. https://pubchem.ncbi.nlm.nih.gov/compound/1250777-84-4. Accessed 12 May 2026. View Source
